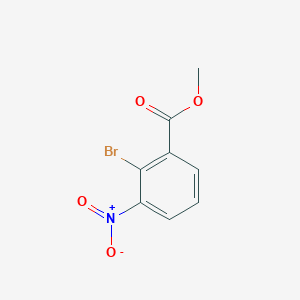

Methyl 2-bromo-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWPKYJCYRFBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073347 | |

| Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-09-7 | |

| Record name | Methyl 2-bromo-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5337-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5337-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular formula of Methyl 2-bromo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and key data for Methyl 2-bromo-3-nitrobenzoate. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in utilizing this compound in their work.

Core Chemical Information

This compound is an organic compound with the molecular formula C8H6BrNO4.[1] It belongs to the family of substituted benzoic acids, featuring a methyl ester group, a bromine atom at the 2-position, and a nitro group at the 3-position of the benzene ring.

Chemical Structure

The structure of this compound is defined by a benzene ring substituted with a methyl carboxylate group, a bromine atom, and a nitro group. The IUPAC name for this compound is this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H6BrNO4[1] |

| Molecular Weight | 260.04 g/mol [1] |

| Appearance | Brown or yellow solid |

| Storage Conditions | Store at 0-8°C |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor, 2-bromo-3-nitrobenzoic acid, followed by its esterification with methanol.

Synthesis of 2-bromo-3-nitrobenzoic acid

A plausible method for the synthesis of 2-bromo-3-nitrobenzoic acid involves the nitration of 2-bromobenzoic acid.

Materials:

-

2-bromobenzoic acid

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

Procedure:

-

In a flask, dissolve 2-bromobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining a low temperature.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude 2-bromo-3-nitrobenzoic acid can be purified by recrystallization.

Esterification of 2-bromo-3-nitrobenzoic acid

The final step is the esterification of the synthesized 2-bromo-3-nitrobenzoic acid with methanol. A general protocol for the esterification of nitrobenzoic acids is provided below, which can be adapted for this specific substrate.

Materials:

-

2-bromo-3-nitrobenzoic acid

-

Methanol

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Inert solvent (e.g., toluene)

Procedure:

-

Dissolve 2-bromo-3-nitrobenzoic acid in an excess of methanol and an inert solvent like toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and remove the excess methanol and solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

References

Spectroscopic Data and Analysis of Methyl 2-bromo-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-bromo-3-nitrobenzoate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification and characterization of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis of known spectroscopic data for similar compounds, including methyl 3-nitrobenzoate, methyl 2-bromobenzoate, and 2-bromo-3-nitrotoluene.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.2 - 8.0 | dd | 1H | H-6 | The proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. |

| ~7.8 - 7.6 | dd | 1H | H-4 | The proton para to the bromine and ortho to the ester group will be deshielded, but to a lesser extent than H-6. |

| ~7.5 - 7.3 | t | 1H | H-5 | The proton meta to both the nitro and bromo groups is expected to be the most shielded of the aromatic protons. |

| ~3.9 - 4.0 | s | 3H | -OCH₃ | The methyl ester protons will appear as a singlet in the typical range for such functional groups. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~164 - 166 | C=O | The carbonyl carbon of the ester group is expected in this downfield region.[1] |

| ~150 - 152 | C-3 | The carbon bearing the nitro group will be significantly deshielded.[1] |

| ~135 - 137 | C-6 | Aromatic carbon deshielded by the adjacent nitro group. |

| ~132 - 134 | C-1 | The carbon attached to the ester group. |

| ~128 - 130 | C-4 | Aromatic CH carbon. |

| ~125 - 127 | C-5 | Aromatic CH carbon. |

| ~118 - 120 | C-2 | The carbon bearing the bromine atom will be deshielded, but the effect is less pronounced than the nitro group. |

| ~53 - 54 | -OCH₃ | The methyl carbon of the ester group.[1] |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1735 - 1720 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (ester) |

| ~1100 | Medium | Symmetric C-O-C stretch (ester) |

| ~750 - 700 | Strong | C-Br stretch |

| ~900 - 675 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 261/259 | Moderate | [M]⁺ (Molecular ion) |

| 230/228 | High | [M - OCH₃]⁺ |

| 214/212 | Moderate | [M - NO₂]⁺ |

| 201/199 | Low | [M - COOCH₃]⁺ |

| 182 | Moderate | [M - Br]⁺ |

| 154 | Moderate | [M - Br - CO]⁺ |

| 104 | High | [C₇H₄O]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable organic compounds. The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to Methyl 2-bromo-3-nitrobenzoate: Solubility and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 2-bromo-3-nitrobenzoate, a key intermediate in organic synthesis. This document details its solubility profile, physical characteristics, and provides standardized experimental protocols for their determination. A detailed workflow for its synthesis via Fischer esterification is also presented.

Core Physical and Chemical Properties

This compound is a solid organic compound with the chemical formula C₈H₆BrNO₄.[1] Its molecular weight is 260.04 g/mol .[1] The structural formula and key identifiers are provided in the table below.

| Property | Value |

| Chemical Structure | (Structure to be inserted here if possible) |

| IUPAC Name | This compound |

| CAS Number | 5337-09-7 |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Appearance | Brown or yellow solid |

Table 1: Core Identifiers and Properties of this compound.[1][2]

Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Ethanol | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Dichloromethane | Likely Soluble |

| Toluene | Sparingly Soluble |

| Hexane | Insoluble |

Table 2: Qualitative Solubility of this compound in Various Solvents.[3]

Physical Properties

Key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic procedures.

| Physical Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Table 3: Physical Properties of this compound.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the physical properties and for the synthesis of this compound.

Protocol 1: Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely accepted technique for this determination.[4][5]

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[4]

-

Sample of this compound (finely powdered)[4]

-

Mortar and pestle[4]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.[4]

-

Loading the Capillary Tube: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.

-

For an accurate determination, start heating at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[5]

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5]

-

Reporting: Report the melting point as a range of these two temperatures.[5]

Protocol 2: Quantitative Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid in a liquid solvent at a specific temperature.[6][7][8]

Materials and Equipment:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe with a membrane filter)

-

Volumetric flasks and pipettes

-

Spectrophotometer or other suitable analytical instrument

-

Solvent of interest (e.g., methanol)

-

This compound

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.[7]

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to stand at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a membrane filter to remove any undissolved solid particles.[8]

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method (e.g., UV-Vis spectroscopy).

-

Measure the concentration of this compound in the diluted solution using a pre-established calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).[6]

-

Protocol 3: Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid, with methanol in the presence of an acid catalyst.[9]

Materials and Equipment:

-

2-bromo-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).[9]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.[9]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10]

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Property Determination

The following diagram illustrates the logical flow for characterizing the synthesized this compound.

Caption: Logical workflow for the characterization of the final product.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. thinksrs.com [thinksrs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. quora.com [quora.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Uncharted Therapeutic Potential of Methyl 2-bromo-3-nitrobenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-bromo-3-nitrobenzoate and its derivatives represent a promising, yet underexplored, class of compounds with significant potential in the landscape of modern drug discovery. The inherent reactivity of the bromomethyl and nitro functionalities, coupled with the stability of the benzoate scaffold, provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide consolidates the current, albeit limited, scientific knowledge surrounding the biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial properties. Through a detailed presentation of available quantitative data, experimental methodologies, and visual representations of potential mechanisms, this document aims to serve as a foundational resource to catalyze further research and development in this compelling area of medicinal chemistry.

Introduction

The quest for novel chemical entities with potent and selective biological activities is a cornerstone of pharmaceutical research. Nitroaromatic compounds, in particular, have a long history as effective therapeutic agents, primarily as antimicrobials.[1] The presence of a nitro group can confer a range of biological effects, often through bioreductive activation in hypoxic environments, such as those found in solid tumors and microbial infections.[2][3] When combined with a bromine substituent, another key pharmacophore known to enhance biological activity, the resulting bromo-nitroaromatic scaffold becomes a highly attractive starting point for the design of new drugs.

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules.[4] Its derivative, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial component in the synthesis of the renowned anticancer drug, Lenalidomide.[5] This fact alone underscores the therapeutic relevance of this chemical class. This guide will delve into the available data on the biological activities of derivatives stemming from this core structure, providing a comprehensive overview for researchers aiming to exploit their therapeutic potential.

Anticancer Activity

Recent studies have begun to shed light on the anticancer potential of nitroaromatic compounds bearing a reactive bromomethyl group. These compounds are proposed to act as alkylating agents, a well-established mechanism for many successful chemotherapy drugs.

Quantitative Anticancer Activity Data

A study by Lopes et al. (2015) investigated the in vitro antiproliferative activity of a series of nitrated and non-nitrated compounds, including derivatives with a bromomethyl group, against three human cancer cell lines: HL-60 (leukemia), Jurkat (T-cell leukemia), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentrations (IC50) for the most relevant compounds from this study are summarized in the table below.

| Compound ID | Structure | HL-60 IC50 (µM) | Jurkat IC50 (µM) | MCF-7 IC50 (µM) |

| Compound 3 | 4-(Bromomethyl)-3-nitrobenzoic acid | 1.5 ± 0.2 | 2.0 ± 0.3 | 3.5 ± 0.5 |

| Compound 24 | N-(2-hydroxyethyl)-4-(bromomethyl)-3-nitrobenzamide | 2.8 ± 0.4 | 4.1 ± 0.6 | 8.2 ± 1.2 |

Data extracted from Lopes et al., 2015.[2][3]

These results indicate that compounds with a bromomethyl group attached to a nitrobenzoic acid scaffold exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range.[2][3]

Proposed Mechanism of Anticancer Action

The primary proposed mechanism of action for these bromomethyl-nitrobenzoate derivatives is their function as alkylating agents. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making the bromine atom a good leaving group. This facilitates the alkylation of nucleophilic sites on biological macromolecules, most notably DNA.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Nitroaromatic compounds have historically been a rich source of antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species.

Quantitative Antimicrobial Activity Data

While specific data for this compound derivatives is scarce, studies on structurally related bromo- and nitro-substituted benzoic acid derivatives provide valuable insights into their potential antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of these related compounds against Gram-positive bacteria.

| Compound Class | Test Organism | MIC (µg/mL) |

| 2-chloro-5-nitrobenzoic acid derivatives | S. aureus ATCC 25923 | 100 µM |

| 2-chloro-5-nitrobenzoic acid derivatives | MRSA (clinical isolate) | 100 µM |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | S. aureus | Active (comparable to ampicillin) |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | B. subtilis | Active |

| m-Bromo N'-(benzylidene)benzohydrazide | B. subtilis | Potent Activity |

| p-Bromo N'-(benzylidene)benzohydrazide | C. albicans | Potent Activity |

| p-Bromo N'-(benzylidene)benzohydrazide | A. niger | Potent Activity |

Data compiled from various sources.[1][6]

These findings suggest that the combination of a halogen and a nitro group on a benzoic acid scaffold can lead to significant antimicrobial activity against a range of pathogens. [6]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to a process of bioreductive activation.

dot

Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.

Within the microbial cell, enzymes known as nitroreductases reduce the nitro group of the compound. This reduction process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can indiscriminately damage essential cellular components, including DNA, proteins, and lipids, ultimately leading to microbial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [1] dot

Caption: Experimental workflow for the broth microdilution MIC assay.

Synthesis of Derivatives

The synthesis of derivatives from this compound or its parent acid is crucial for exploring the structure-activity relationship (SAR) and optimizing the biological activity. A common synthetic route involves the modification of the carboxylic acid group to form amides or the substitution of the bromo group in its bromomethyl derivative.

General Synthesis Protocol for Amide Derivatives

The following is a general protocol for the synthesis of N-substituted amide derivatives from 4-(bromomethyl)-3-nitrobenzoic acid, a close analog of the core compound.

Objective: To synthesize a library of amide derivatives for biological screening.

Materials:

-

4-(Bromomethyl)-3-nitrobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Various primary or secondary amines

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Acid Activation: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid, EDC, and NHS in DCM and stir at room temperature.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. [3] dot

Caption: General workflow for the synthesis of amide derivatives.

Future Directions and Conclusion

The available evidence, though limited, strongly suggests that this compound derivatives are a promising class of compounds with potential applications in oncology and infectious diseases. The potent in vitro anticancer activity of related bromomethyl-nitroaromatic compounds highlights the potential of this scaffold for the development of novel alkylating agents. Furthermore, the well-established antimicrobial properties of nitroaromatics provide a strong rationale for exploring these derivatives as new anti-infective agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with optimized potency and selectivity. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their eventual translation into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

An In-depth Technical Guide to Methyl 2-bromo-3-nitrobenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-3-nitrobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing a methyl ester, a bromine atom, and a nitro group on an aromatic scaffold, offers a rich platform for the construction of complex molecular architectures. This technical guide provides a comprehensive review of its chemical properties, synthesis, and key reactions. Detailed experimental protocols for its preparation are presented, alongside a discussion of its spectroscopic characteristics. Furthermore, this whitepaper explores the role of this compound as a building block in the synthesis of biologically active molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, crucial targets in cancer therapy.

Core Chemical Properties and Data

This compound is a key intermediate in organic synthesis, particularly valued in the creation of pharmaceutical and agrochemical compounds.[1] Its stability and compatibility with various reaction conditions make it a valuable building block for more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 5337-09-7 | [2] |

| Molecular Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | |

| Physical Form | Brown or yellow solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C1=C(Br)C(=CC=C1)--INVALID-LINK--=O | [2] |

| InChIKey | YUWPKYJCYRFBJT-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-bromobenzoic acid. This pathway involves an initial electrophilic nitration followed by a Fischer esterification.

Experimental Protocol: Nitration of 2-Bromobenzoic Acid

This procedure outlines the synthesis of the precursor, 2-bromo-3-nitrobenzoic acid, from 2-bromobenzoic acid.

Materials:

-

2-bromobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

-

Reaction Setup: In a separate round-bottom flask, dissolve 2-bromobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5°C.

-

Nitration: While vigorously stirring the 2-bromobenzoic acid solution, slowly add the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 15°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring. A precipitate of 2-bromo-3-nitrobenzoic acid will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water mixture.

Experimental Protocol: Fischer Esterification of 2-Bromo-3-nitrobenzoic Acid

This protocol describes the conversion of 2-bromo-3-nitrobenzoic acid to its methyl ester.

Materials:

-

2-bromo-3-nitrobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous methanol. For every gram of the carboxylic acid, approximately 8-10 mL of methanol can be used.[3]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., for every 20 mL of methanol, add 1 mL of concentrated H₂SO₄).[3]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol.[3]

Key Reactions of this compound

The presence of three distinct functional groups allows for a variety of subsequent chemical transformations, making this compound a valuable intermediate.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, opening up a vast array of further functionalization possibilities, such as amide bond formation or diazotization reactions.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) typically in the range of 3.9-4.0 ppm. The aromatic region will display a complex multiplet pattern corresponding to the three protons on the benzene ring. Due to the electron-withdrawing effects of the nitro and bromo groups, these aromatic protons will be shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield (around 164-166 ppm). The methyl carbon of the ester will be found upfield (around 52-53 ppm). The six aromatic carbons will resonate in the typical aromatic region (approximately 120-150 ppm), with their chemical shifts influenced by the bromo and nitro substituents.

Mass Spectrometry

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 260 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbonyl group (-CO, M-28).

Application in Drug Discovery: Synthesis of PARP-1 Inhibitors

A significant application of compounds derived from 2-bromo-3-nitrobenzoic acid is in the synthesis of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

PARP-1 Signaling Pathway in DNA Repair

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate for the development of novel therapeutics. The synthetic routes and reaction pathways detailed in this guide provide a framework for researchers to exploit the rich chemistry of this compound. The connection to the synthesis of PARP-1 inhibitors highlights its relevance in contemporary drug discovery and underscores the importance of such fundamental building blocks in the development of next-generation medicines. Further exploration of the reactivity of this compound is warranted and will likely lead to the discovery of new and innovative applications.

References

A Technical Guide to Methyl 2-bromo-3-nitrobenzoate: Discovery, Synthesis, and Applications

Introduction

Methyl 2-bromo-3-nitrobenzoate is a substituted aromatic compound that serves as a significant building block in organic synthesis and pharmaceutical research. Its unique molecular architecture, featuring a bromine atom and a nitro group on a methyl benzoate scaffold, provides a versatile platform for constructing more complex molecules. The reactivity of its functional groups makes it a valuable intermediate in the development of novel therapeutic agents and other specialty chemicals. This technical guide offers an in-depth overview of the compound's historical context, physicochemical properties, synthetic methodologies, and applications, tailored for researchers and professionals in the chemical and drug development fields.

Discovery and Historical Context

The precise first synthesis of this compound is not documented in a singular, seminal publication. Its history is interwoven with the broader academic and industrial exploration of substituted nitrobenzoic acids that gained momentum in the mid-20th century. Foundational work published in 1952 by researchers at the University of Michigan detailed systematic synthetic methods for various isomers of bromo-2-nitrobenzoic acid, highlighting that while related structures were known, their preparation was not yet well-established.[1]

Early synthetic strategies for compounds in this class often relied on classical, multi-step reactions. A key historical method for introducing a bromine atom onto the aromatic ring is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. This reaction facilitates the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate and has been a cornerstone for synthesizing precursors like 2-bromo-3-nitrobenzoic acid.[1] The subsequent esterification of this acid provides a direct route to this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 5337-09-7[2] |

| Molecular Formula | C₈H₆BrNO₄[2][3] |

| Molecular Weight | 260.04 g/mol [2][3] |

| Appearance | Brown or yellow solid[2][4] |

| Purity | ≥ 96% (HPLC)[2] |

| IUPAC Name | This compound[3] |

| Synonyms | 2-Bromo-3-nitro-benzoic acid methyl ester[2][3] |

| SMILES | COC(=O)c1cccc(c1Br)--INVALID-LINK--[O-][3] |

| InChIKey | YUWPKYJCYRFBJT-UHFFFAOYSA-N[3] |

| Storage Conditions | Store at 0-8°C[2] |

Synthetic Methodologies

The synthesis of this compound is logically achieved via the esterification of its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid. The following section details the established protocols for preparing the acid precursor and its subsequent conversion to the methyl ester.

Synthesis of 2-Bromo-3-nitrobenzoic Acid via Sandmeyer Reaction

This classical method provides a reliable route to the acid precursor from 2-amino-3-nitrobenzoic acid.

Caption: Synthesis of 2-Bromo-3-nitrobenzoic Acid via the Sandmeyer Reaction.

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-3-nitrobenzoic acid in aqueous hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt intermediate.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.

-

Work-up: After the addition is complete and gas evolution has ceased, warm the reaction mixture gently (e.g., to 50°C) for 30 minutes. Cool the mixture to room temperature and collect the precipitated solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-3-nitrobenzoic acid.

Esterification to this compound

The carboxylic acid is converted to the methyl ester via Fischer esterification.

Caption: Fischer esterification of the precursor acid to the target ester.

Experimental Protocol:

-

Reaction Setup: Suspend 2-bromo-3-nitrobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with water and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a versatile chemical intermediate primarily utilized in organic synthesis and pharmaceutical research.[2] The presence of the bromine atom and the nitro group allows for a wide range of chemical transformations, making it an essential building block for more intricate molecules.[2]

Its applications include:

-

Synthesis of Pharmaceutical Compounds: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the creation of compounds with potential anti-inflammatory and analgesic properties.[2]

-

Organic Synthesis: Researchers frequently use this compound to develop complex molecular structures, enabling the exploration of new chemical reactions and synthetic pathways.[2]

-

Agrochemicals: It acts as a building block in the synthesis of novel agrochemicals.[2]

Caption: General workflow illustrating the synthetic utility of the title compound.

Spectroscopic Data Acquisition

While fully characterized experimental spectra are not widely available in public databases, the expected spectroscopic data can be predicted based on the compound's structure.[5] The following protocols outline the standard procedures for acquiring key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Expected signals would correspond to the aromatic protons and the methyl ester protons.

-

¹³C NMR: Acquire the carbon spectrum. This will require a greater number of scans. Expected signals include those for the carbonyl carbon, aromatic carbons, and the methyl carbon.[5]

-

-

Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction.[5]

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.[5]

-

Background Scan: Record a background spectrum of the empty ATR crystal.[5]

-

Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background.[5]

-

Data Analysis: Identify characteristic absorption bands for the functional groups, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and C-Br and C-H aromatic stretches.

Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often using a direct insertion probe for solid samples.[5]

-

Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI).[5]

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak. For this compound, a characteristic pair of peaks of nearly equal intensity at m/z 259 and 261 would be expected, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[5]

References

A Technical Guide to the Thermochemical Properties of Methyl Bromo-Nitrobenzoate Isomers

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted methyl benzoates, with a focus on the isomers of methyl bromo-nitrobenzoate. Due to a scarcity of publicly available experimental data for these specific isomers, this guide utilizes data and protocols from closely related compounds, such as methyl nitrobenzoates, to illustrate the requisite experimental techniques and data presentation formats. The guide details standard experimental protocols, including combustion calorimetry and methods for determining enthalpies of phase transition, and presents a framework for the systematic analysis and visualization of these processes.

Introduction

Thermochemical data, such as the enthalpy of formation, are fundamental for understanding the energetic properties and reactivity of molecules. For drug development professionals and researchers in organic synthesis, this information is critical for process safety, reaction optimization, and predicting the stability of intermediates and final products. Methyl bromo-nitrobenzoates are a class of compounds that serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their substitution pattern, featuring both an electron-withdrawing nitro group and a halogen, makes their thermochemical characterization particularly relevant for predicting their behavior in synthetic transformations.

This guide outlines the key experimental procedures and data analysis workflows for determining the thermochemical properties of these compounds.

Thermochemical Data of Substituted Methyl Benzoates

Table 1: Standard Molar Enthalpy of Formation in the Condensed Phase (ΔfH°m(cr/l))

| Compound | Isomer Position | Physical State | ΔfH°m (kJ/mol) | Method |

| Methyl bromo-nitrobenzoate | 2-bromo-3-nitro | Crystalline (cr) | Data not available | Static Bomb Calorimetry |

| Methyl bromo-nitrobenzoate | 2-bromo-4-nitro | Crystalline (cr) | Data not available | Static Bomb Calorimetry |

| Methyl bromo-nitrobenzoate | 4-bromo-3-nitro | Crystalline (cr) | Data not available | Static Bomb Calorimetry |

| Methyl nitrobenzoate[2] | 2-nitro | Crystalline (cr) | Example Value | Static Bomb Calorimetry |

| Methyl nitrobenzoate[2] | 3-nitro | Liquid (l) | Example Value | Static Bomb Calorimetry |

| Methyl nitrobenzoate[2] | 4-nitro | Crystalline (cr) | Example Value | Static Bomb Calorimetry |

| Methyl benzoate[4][5] | - | Liquid (l) | -332.8 ± 4.0 | Combustion Calorimetry |

Note: Values for methyl nitrobenzoate are illustrative, based on existing studies. The primary method for determining the enthalpy of formation in the condensed phase is combustion calorimetry.

Table 2: Enthalpies of Phase Transition

| Compound | Isomer Position | ΔH°sub/vap (kJ/mol) | Method |

| Methyl bromo-nitrobenzoate | 2-bromo-3-nitro | Data not available | Calvet Microcalorimetry / Knudsen Effusion |

| Methyl bromo-nitrobenzoate | 2-bromo-4-nitro | Data not available | Calvet Microcalorimetry / Knudsen Effusion |

| Methyl bromo-nitrobenzoate | 4-bromo-3-nitro | Data not available | Calvet Microcalorimetry / Knudsen Effusion |

| Methyl nitrobenzoate[2] | 2-nitro | Example Value | DSC / Calvet Microcalorimetry / Knudsen Effusion |

| Methyl nitrobenzoate[2] | 3-nitro | Example Value | DSC / Calvet Microcalorimetry / Knudsen Effusion |

| Methyl nitrobenzoate[2] | 4-nitro | Example Value | DSC / Calvet Microcalorimetry / Knudsen Effusion |

| Methyl benzoate[4][5] | - | 56.7 ± 0.4 | Vaporization Calorimetry |

Note: ΔH°sub/vap refers to the molar enthalpy of sublimation or vaporization. These values are crucial for converting condensed-phase data to the gas phase.

Table 3: Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfH°m(g))

| Compound | Isomer Position | ΔfH°m(g) (kJ/mol) |

| Methyl bromo-nitrobenzoate | 2-bromo-3-nitro | Data not available |

| Methyl bromo-nitrobenzoate | 2-bromo-4-nitro | Data not available |

| Methyl bromo-nitrobenzoate | 4-bromo-3-nitro | Data not available |

| Methyl nitrobenzoate[2] | 2-nitro | Example Value |

| Methyl nitrobenzoate[2] | 3-nitro | Example Value |

| Methyl nitrobenzoate[2] | 4-nitro | Example Value |

| Methyl benzoate[4][5] | - | -276.1 ± 4.0 |

Note: The gas-phase enthalpy of formation is derived by combining the condensed-phase enthalpy of formation with the enthalpy of sublimation or vaporization.

Experimental Protocols

The determination of thermochemical data is a precise process that relies on a combination of calorimetric techniques. The protocols described below are standard in the field and are based on methodologies reported for similar compounds.[2][6]

Static Bomb Combustion Calorimetry

This technique is used to measure the standard molar energy of combustion (ΔcU°m). From this value, the standard molar enthalpy of formation in the condensed state (ΔfH°m(cr/l)) is derived.

Methodology:

-

Sample Preparation: A pellet of the crystalline sample (or a gelatin capsule for liquids) of a known mass is placed in a crucible inside a high-pressure vessel, the "bomb."

-

Pressurization: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

-

Ignition: The sample is ignited by passing an electric current through a cotton fuse in contact with the sample.

-

Calorimetry: The bomb is submerged in a known volume of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the heat released by the combustion reaction.[7]

-

Corrections: Corrections are applied for the heat of combustion of the fuse and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation: The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, which is determined by calibrating with a standard substance like benzoic acid.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation is determined using techniques like Calvet microcalorimetry or the Knudsen effusion method.

Methodology (Calvet Microcalorimetry):

-

A sample of the compound is placed in an effusion cell within the calorimeter.

-

The sample is heated to a temperature where it begins to sublime.

-

The heat absorbed during the sublimation process is measured directly by the calorimeter.[6]

-

The standard molar enthalpy of sublimation (ΔgcrH°m) is then calculated from the experimental data.

Methodology (Knudsen Effusion):

-

The sample is placed in a Knudsen cell, which has a small orifice.

-

The cell is heated under high vacuum, causing the sample to sublime and effuse through the orifice.

-

The rate of mass loss is measured as a function of temperature.

-

The vapor pressure of the substance at different temperatures is determined from the effusion data.

-

The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions.

Methodology:

-

A small, weighed amount of the sample is placed in an aluminum pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

A peak in the heat flow signal indicates a phase transition, and the area under the peak is proportional to the enthalpy change of that transition.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and computational processes for determining the thermochemical properties of the target compounds.

Caption: Workflow for determining gas-phase enthalpy of formation.

Caption: Detailed workflow for combustion calorimetry experiment.

Conclusion

While direct experimental thermochemical data for Methyl 2-bromo-3-nitrobenzoate and its isomers remain to be published in accessible literature, this guide provides a robust framework for their determination and analysis. The methodologies of static bomb combustion calorimetry, Calvet microcalorimetry, Knudsen effusion, and Differential Scanning Calorimetry are the cornerstones of such investigations. By following these established protocols, researchers can obtain high-quality data essential for process development, safety analysis, and fundamental chemical understanding in the fields of pharmaceutical and materials science. The provided templates for data presentation and workflow visualization offer a standardized approach to reporting and interpreting these critical energetic properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Methodological & Application

The Versatile Role of Methyl 2-bromo-3-nitrobenzoate in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the landscape of organic synthesis. Its strategic substitution pattern, featuring a bromine atom, a nitro group, and a methyl ester, renders it a versatile building block for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and bioactive molecules. This document provides detailed application notes, experimental protocols, and key data for the utilization of this compound in various synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use and characterization in synthetic workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5337-09-7 |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Appearance | Brown or yellow solid |

| Storage Conditions | Store at 0-8°C |

Table 2: Spectroscopic Data for this compound and a Related Derivative

| Compound | 1H NMR (CDCl₃, 200 MHz) δ (ppm) | 13C NMR (CDCl₃, 50 MHz) δ (ppm) |

| Methyl 3-nitrobenzoate | 8.81-8.87 (m, 1H), 8.34-8.44 (m, 2H), 7.61-7.69 (m, 1H), 3.99 (s, 3H) | 164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6 |

| Methyl 3-bromobenzoate | 8.12-8.18 (m, 1H), 7.93-7.99 (m, 1H), 7.63-7.71 (m, 1H), 7.26-7.35 (m, 1H), 3.92 (s, 3H) | 165.4, 135.7, 132.6, 132.0, 129.8, 128.0, 122.4, 52.2 |

Key Applications and Synthetic Transformations

This compound is a valuable precursor for a variety of key chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reductions, enabling the synthesis of diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the synthesis of substituted biaryl compounds.[2][3] These structures are prevalent in many pharmaceutical agents and functional materials.[3]

General Workflow for Suzuki-Miyaura Coupling:

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.5 equiv)

-

Solvent (e.g., DME/H₂O 4:1 mixture)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.

-

Purge the flask with an inert gas (e.g., argon) for 15 minutes.

-

Add the degassed solvent mixture to the flask, followed by the palladium catalyst.

-

Heat the reaction mixture to 85°C and stir for 12 hours, monitoring the progress by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the product.

-

Collect the product by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzoic acid | 2-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 12 | - |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | - | Optimized |

| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | - | - | - | - | - | - |

Note: Specific yield for the reaction with this compound is not explicitly available in the searched literature; the table provides conditions for similar reactions as a reference.[2][4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing the displacement of the bromide ion by various nucleophiles such as amines, alkoxides, and thiolates.[5] This reaction is a powerful tool for introducing heteroatomic functional groups.

Mechanism of Nucleophilic Aromatic Substitution:

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Copper catalyst (e.g., Copper(I) oxide, 0.1 equiv) and Copper powder (0.1 equiv) (for Ullmann condensation)

-

Solvent (e.g., 2-ethoxyethanol)

Procedure:

-

To a dry reaction vessel, add this compound, the amine, potassium carbonate, copper(I) oxide, and copper powder.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

-

Add the solvent.

-

Heat the reaction mixture to 130°C and stir for 12-24 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with 1 M HCl to a pH of approximately 2-3.

-

Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.[5]

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing access to valuable 3-amino-2-bromobenzoate derivatives. These anilines are important intermediates for the synthesis of various heterocyclic compounds and other complex molecules.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

This protocol outlines the reduction of the nitro group using catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with an inert gas before introducing hydrogen gas (balloon or Parr apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

After completion, filter the reaction mixture through Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.[6]

Table 4: Conditions for Nitro Group Reduction

| Substrate | Reagent | Catalyst | Solvent | Product |

| Methyl 3-nitrobenzoate | H₂ | 10% Pd/C | Methanol | Methyl 3-aminobenzoate |

| 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione | H₂ (50 psi) | 10% Pd/C | 1,4-Dioxane | Lenalidomide |

Note: The table provides conditions for the reduction of related nitro compounds.[6][7]

Application in Pharmaceutical Synthesis: The Case of Lenalidomide

A prominent application of a close analog, methyl 2-bromomethyl-3-nitrobenzoate, is in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. The synthesis involves the condensation of methyl 2-bromomethyl-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[7]

Synthetic Pathway to Lenalidomide Intermediate:

Caption: Synthesis of the nitro-intermediate of Lenalidomide.

This synthetic route highlights the importance of functionalized nitrobenzoates in accessing complex and medicinally relevant molecules. The subsequent reduction of the nitro group in the intermediate yields Lenalidomide.[7]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with significant potential in pharmaceutical and materials science research. The protocols and data presented in these application notes offer a foundational guide for researchers to effectively utilize this key intermediate in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

Methyl 2-bromo-3-nitrobenzoate: A Versatile Precursor in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a diverse range of pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a methyl ester, provides multiple reactive sites for strategic molecular elaboration. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and influences the regioselectivity of further reactions. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes this compound a valuable precursor in drug discovery and development, particularly in the synthesis of oncology and anti-inflammatory drugs.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Lenalidomide, a potent immunomodulatory and anti-cancer agent used in the treatment of multiple myeloma and myelodysplastic syndromes.[1][2] Beyond this, its structural motif is integral to the synthesis of various other bioactive molecules, including novel anti-inflammatory agents and heterocyclic compounds such as isocoumarins.

Synthesis of Lenalidomide

The synthesis of Lenalidomide from a derivative of this compound, namely methyl 2-(bromomethyl)-3-nitrobenzoate, is a well-established multi-step process. The overall pathway involves the condensation of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro intermediate, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. This intermediate is then subjected to a reduction of the nitro group to yield the final active pharmaceutical ingredient, Lenalidomide.

Experimental Workflow for Lenalidomide Synthesis

Caption: Synthetic pathway for Lenalidomide.

Data Presentation: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Materials | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione HCl | Methyl 2-bromomethyl-3-nitrobenzoate, 3-amino-2,6-piperidinedione HCl | Methyl 2-bromomethyl-3-nitrobenzoate, 2,6-dioxopiperidin-3-ammonium chloride |

| Base | Triethylamine | Sodium bicarbonate | Triethylamine |

| Solvent | Dimethyl sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 50-55 °C | 50-60 °C | Not specified |

| Reaction Time | 12 hours | 2-3 hours | Not specified |

| Yield | Not specified | 79.1% (total yield) | ~36% (for final product) |

| Reference | US10392364B2[3] | EP3789385A1[4] | US5635517A[3] |

Data Presentation: Reduction of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to Lenalidomide

| Parameter | Method 1 | Method 2 | Method 3 |

| Reducing Agent | 10% Pd/C, H₂ gas | Iron powder, Ammonium chloride | 10% Pd/C, H₂ gas |

| Solvent | N-Methyl-2-pyrrolidone (NMP), aq. Ammonia | Ethanol, Water | 1,4-Dioxane |

| Pressure | 60-100 psi | Atmospheric | 50 psi |

| Reaction Time | 6-12 hours | Not specified | Not specified |

| Yield | Not specified | High | ~36% |

| Reference | WO2016024286A2[5] | WO2015057043A1[2] | US5635517A[3] |